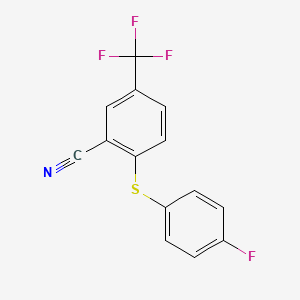

2-((4-Fluorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile

Description

2-((4-Fluorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile is a substituted benzenecarbonitrile derivative featuring a 4-fluorophenylsulfanyl group at position 2 and a trifluoromethyl group at position 4. Such derivatives are often explored for applications in medicinal chemistry, particularly as enzyme inhibitors or antibacterial agents, due to the sulfanyl group’s role in protein binding and the trifluoromethyl group’s metabolic stability .

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-5-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7F4NS/c15-11-2-4-12(5-3-11)20-13-6-1-10(14(16,17)18)7-9(13)8-19/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMWNEVDGABJOMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)SC2=C(C=C(C=C2)C(F)(F)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7F4NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-Fluorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction, where a suitable precursor containing the trifluoromethyl group is reacted with a fluorophenyl sulfanyl group under controlled conditions. The reaction conditions often require the use of strong bases and solvents to facilitate the substitution process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen atoms into the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can be carried out using strong bases and appropriate nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-((4-Fluorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile may be used to study the interactions of fluorinated compounds with biological systems. It can serve as a probe to investigate the effects of fluorine atoms on biological processes.

Medicine: This compound has potential applications in medicinal chemistry, where it can be used to develop new pharmaceuticals. Its structural features may contribute to the design of drugs with improved efficacy and selectivity.

Industry: In industry, this compound can be utilized in the development of advanced materials and chemical products. Its unique properties may enhance the performance of various industrial applications.

Mechanism of Action

The mechanism by which 2-((4-Fluorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound's binding affinity and reactivity, leading to its unique biological and chemical properties.

Molecular Targets and Pathways: The compound may interact with enzymes, receptors, or other biomolecules, affecting various biochemical pathways. The exact mechanism of action would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

*Molecular weight inferred from analog ; †Estimated based on similar compounds; ‡Calculated from molecular formula.

Key Observations:

- Halogen Effects : Replacing the 4-fluorophenyl group with 3-chlorophenyl (as in ) increases lipophilicity (XLogP3 5.2 vs. ~5.0) due to chlorine’s larger atomic radius and lower electronegativity. This may enhance membrane permeability but reduce solubility.

- Multicyclic Systems: The thiazolidinone derivative demonstrates how additional rings (e.g., thiazolidinone) can diversify bioactivity, possibly targeting metabolic enzymes such as α-glucosidase .

Enzyme Inhibition:

- Sulfanyl Group Role : The sulfanyl (-S-) linker in the target compound and its analogs facilitates interactions with cysteine residues or metal ions in enzyme active sites. For example, compounds with similar sulfanyl-acetamide motifs (e.g., 8q in ) showed α-glucosidase inhibition (IC₅₀ 49.71 µM), suggesting the target compound may also exhibit enzyme-modulating properties.

- Trifluoromethyl Effects : The CF₃ group enhances metabolic stability and hydrophobic interactions, as seen in docking studies with FtsZ and DprE1 proteins .

Antibacterial Potential:

The 4-fluorophenylsulfanyl group in the target compound may mimic structural features of ligands binding to bacterial targets like DprE1 or PanK, as observed in related sulfanyl-triazole derivatives . In contrast, the 3-chloro analog might exhibit broader-spectrum activity due to increased lipophilicity.

Crystallographic and Conformational Insights

Studies on isostructural thiazole derivatives (e.g., compounds 4 and 5 in ) revealed that fluorophenyl groups can adopt perpendicular orientations relative to the main aromatic plane, influencing crystal packing and solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.